molecular formula C23H30N4O2 B11200931 N-cyclohexyl-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide

N-cyclohexyl-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide

Cat. No.: B11200931
M. Wt: 394.5 g/mol
InChI Key: IORUHZHBQDEQKB-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide is a complex organic compound that belongs to the class of benzamides. It features a cyclohexyl group, a pyrazine ring, and a piperidine moiety, making it a molecule of interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide typically involves multiple steps:

    Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the piperidine moiety: This step involves the reaction of the pyrazine derivative with 4-methylpiperidine, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Attachment of the benzamide group: The final step involves the reaction of the intermediate with cyclohexylamine and benzoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

N-cyclohexyl-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclohexyl group, in particular, may enhance its stability and bioavailability compared to similar compounds.

Properties

Molecular Formula

C23H30N4O2

Molecular Weight

394.5 g/mol

IUPAC Name

N-cyclohexyl-4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxybenzamide

InChI

InChI=1S/C23H30N4O2/c1-17-11-15-27(16-12-17)21-23(25-14-13-24-21)29-20-9-7-18(8-10-20)22(28)26-19-5-3-2-4-6-19/h7-10,13-14,17,19H,2-6,11-12,15-16H2,1H3,(H,26,28)

InChI Key

IORUHZHBQDEQKB-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NC4CCCCC4

Origin of Product

United States

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